[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](thiophen-2-yl)methanone
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Overview
Description
1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone is a complex organic compound that features a unique combination of benzodioxole, beta-carboline, and thiophene moieties
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzodioxole moiety: This can be achieved by reacting 5-bromo-benzo[d][1,3]dioxole with appropriate reagents such as PdCl₂, xantphos, and Cs₂CO₃ in 1,4-dioxane at 130°C.
Construction of the beta-carboline core: This involves cyclization reactions using starting materials like tryptamine derivatives under acidic conditions.
Attachment of the thiophene group: This step can be performed using a Pd-catalyzed C-N cross-coupling reaction with thiophene halides.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like toluene, DMF, and 1,4-dioxane, and catalysts such as PdCl₂ and CuI. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the parent compound.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structure allows for exploration in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone involves its interaction with cellular targets such as tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation.
Comparison with Similar Compounds
Similar compounds to 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone include:
1-(1,3-benzodioxol-5-yl)-2-propanol: Known for its applications in organic synthesis.
1-(1,3-benzodioxol-5-yl)-2-butanone: Studied for its potential as a flavoring agent and in fragrance chemistry.
1-(1,3-benzodioxol-5-yl)-2-butanamine: Investigated for its psychoactive properties and potential therapeutic applications.
The uniqueness of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone lies in its combined structural features, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C23H18N2O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H18N2O3S/c26-23(20-6-3-11-29-20)25-10-9-16-15-4-1-2-5-17(15)24-21(16)22(25)14-7-8-18-19(12-14)28-13-27-18/h1-8,11-12,22,24H,9-10,13H2 |
InChI Key |
LCWFYSLKYMSEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)C6=CC=CS6 |
Origin of Product |
United States |
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